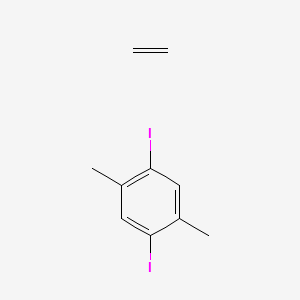
3-Methyl-4-(2-methylmorpholin-4-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-(2-methylmorpholino)benzonitrile is an organic compound with the molecular formula C13H16N2O It is a derivative of benzonitrile, featuring a methyl group and a morpholino group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(2-methylmorpholino)benzonitrile typically involves the reaction of 3-methylbenzonitrile with 2-methylmorpholine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include catalysts such as palladium or copper, which facilitate the coupling of the benzonitrile and morpholine moieties.
Industrial Production Methods
Industrial production of 3-Methyl-4-(2-methylmorpholino)benzonitrile may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-4-(2-methylmorpholino)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-4-(2-methylmorpholino)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-(2-methylmorpholino)benzonitrile involves its interaction with specific molecular targets. The nitrile group can form coordination complexes with transition metals, influencing various biochemical pathways. The morpholino group enhances the compound’s solubility and bioavailability, facilitating its interaction with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylbenzonitrile: Lacks the morpholino group, resulting in different chemical properties and applications.
3-Methyl-4-nitrobenzonitrile: Contains a nitro group instead of a morpholino group, leading to distinct reactivity and uses.
3-({[2-(4-Morpholinyl)ethyl]amino}methyl)benzonitrile:
Uniqueness
3-Methyl-4-(2-methylmorpholino)benzonitrile is unique due to the presence of both the methyl and morpholino groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C13H16N2O |
|---|---|
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
3-methyl-4-(2-methylmorpholin-4-yl)benzonitrile |
InChI |
InChI=1S/C13H16N2O/c1-10-7-12(8-14)3-4-13(10)15-5-6-16-11(2)9-15/h3-4,7,11H,5-6,9H2,1-2H3 |
Clave InChI |
SCAVWNPMELHGPJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCO1)C2=C(C=C(C=C2)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


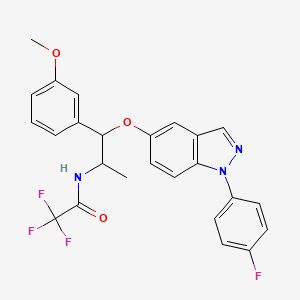

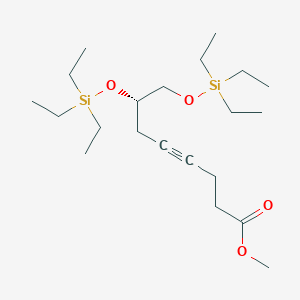
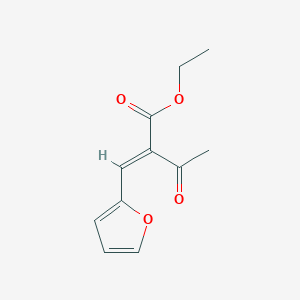
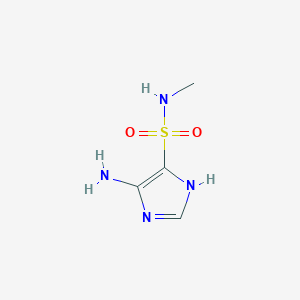
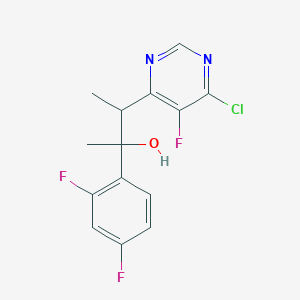
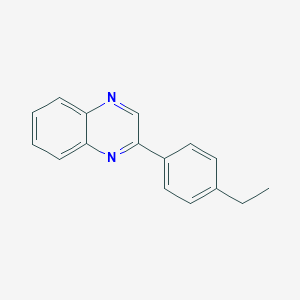


![cis-3-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B12817684.png)

![13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate](/img/structure/B12817708.png)
![C 1609; Carboxyfluorescein Succinimidyl Ester; FLUOS; NHS-Fluorescein; Pierce NHS-Fluorescein; 1-[[[3',6'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5(or 6)-yl]carbonyl]oxy]-2,5-pyrrolidinedione](/img/structure/B12817717.png)
